
Oxiglutatione
Vue d'ensemble
Description
Oxiglutatione is the oxidized disulfide form of glutathione (GSH) with potential protective activity . Glutathione disulfide (GSSG) is reduced by glutathione reductase to GSH . GSSG and GSH together play important roles in numerous redox reactions, such as those involved in the detoxification of harmful substances and free radicals .
Synthesis Analysis
The synthesis of this compound involves numerous biosynthetic metabolism pathways, such as glutathione metabolism (this compound, γ-glutamylcysteine; GSTU6, GSTU1, GSTF1), and amino acid biosynthesis (L-cysteine, N-acetyl-L-glutamic acid; ArgB, GS, hisC, POX1) .Molecular Structure Analysis
The molecular formula of this compound is C20H32N6O12S2 . The InChIKey is YPZRWBKMTBYPTK-BJDJZHNGSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It plays a crucial role in redox reactions, especially those involved in the detoxification of harmful substances and free radicals .Applications De Recherche Scientifique
Neuroprotection dans les lésions d'ischémie/reperfusion cérébrale
L'Oxiglutatione, également connu sous le nom de Glutaredoxine 1 (GRX1), s'est avéré protéger les neurones de l'apoptose et du stress oxydatif induits par la privation d'oxygène-glucose/réoxygénation (OGD/R) . Ceci est réalisé par la modulation de la signalisation GSK-3β/Nrf2 . La défense antioxydante médiée par GRX1 contre les dommages neuronaux pendant les lésions d'ischémie/reperfusion cérébrale a été soigneusement étudiée .
Modulation de la signalisation GSK-3β/Nrf2
GRX1 favorise l'expression nucléaire du facteur 2 apparenté au facteur érythroïde 2 nucléaire (Nrf2) et améliore la transcription de l'élément de réponse Nrf2/antioxydant (ARE) dans les neurones exposés à GOD/R . De plus, GRX1 favorise l'activation de Nrf2/ARE associée à la modulation de la glycogene synthase kinase-3β (GSK-3β) .
Défense antioxydante
GRX1 agit comme une protéine antioxydante puissante qui favorise la survie cellulaire dans des conditions de stress oxydatif . Les lésions neuronales induites par le stress oxydatif contribuent aux lésions d'ischémie/reperfusion cérébrale .
Biomarqueur de la stéatose hépatique
La L-glutathione, une forme d'this compound, peut être utilisée comme biomarqueur de la stéatose hépatique .
Détermination enzymatique des récepteurs d'hydrogène
L'this compound est utilisé dans la recherche scientifique et les expériences pour la détermination enzymatique des récepteurs d'hydrogène de NADP et de NADPH .
Activité biologique
L'this compound (glutathion oxydé, disulfure de glutathion, GSSG, Bi(glutathion-S-yl)) est une forme de disulfure oxydée du glutathion ayant une activité protectrice potentielle .
Mécanisme D'action
Target of Action
Oxiglutatione, also known as glutathione disulfide, is a synthetic organic compound . It primarily targets and inhibits the enzyme glutathione reductase . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.
Mode of Action
As an inhibitor of glutathione reductase, this compound disrupts the normal function of this enzyme, thereby affecting the balance of reduced and oxidized glutathione within the cell . This interaction can lead to changes in the cellular redox state, potentially influencing various cellular processes.
Biochemical Pathways
This compound is involved in the glutathione metabolism pathway . As the oxidized form of glutathione, it participates in reactions that regulate the levels of reduced and oxidized glutathione, which are critical for maintaining cellular redox homeostasis. Disruption of this balance can affect numerous downstream effects, including cellular responses to oxidative stress.
Pharmacokinetics
It’s known that this compound can be administered viaintravenous or subcutaneous routes . These routes of administration can influence the bioavailability of the compound, but specific details are currently lacking.
Result of Action
The primary result of this compound’s action is the modulation of the cellular redox state through the inhibition of glutathione reductase . This can lead to changes in the cellular response to oxidative stress.
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZRWBKMTBYPTK-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048972 | |
| Record name | Oxiglutatione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glutathione disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Oxidized glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
27025-41-8 | |
| Record name | Oxidized glutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutathione disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione disulfide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxiglutatione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bi(glutathion-S-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIGLUTATIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main function of Oxiglutatione (also known as Glutathione disulfide or GSSG) in biological systems?
A1: this compound [, ] is the oxidized form of glutathione (GSH), a crucial antioxidant found in cells. It is reduced back to GSH by the enzyme glutathione reductase. Together, GSSG and GSH are vital for numerous redox reactions, including detoxifying harmful substances and free radicals, and protecting red blood cells from oxidative damage [].
Q2: How does this compound contribute to protecting the eyes?
A2: Studies suggest that when administered in an eye irrigation solution, this compound can benefit the intracellular redox balance of glutathione in the cornea []. This protection helps maintain the integrity and barrier function of corneal endothelial cells [].
Q3: Has this compound been investigated as a potential treatment option for COVID-19?
A3: Research has explored repurposing existing FDA-approved drugs for treating COVID-19. Virtual screening studies suggest that this compound demonstrates a strong binding affinity for the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication []. This finding highlights its potential as a therapeutic agent against COVID-19, although further research is needed to confirm its efficacy and safety in clinical settings [].
Q4: What is the role of this compound in plants, particularly in response to herbicide stress?
A4: Research on foxtail millet (Setaria italica) suggests that this compound plays a role in the plant's response to atrazine, a common herbicide []. Atrazine-resistant varieties of millet exhibited significant changes in this compound levels upon exposure to the herbicide. This suggests that glutathione metabolism, including the this compound/GSH redox couple, is involved in the plant's defense mechanism against atrazine stress [].
Q5: Are there any ongoing efforts to develop specific formulations or delivery systems for this compound?
A5: Research on developing improved delivery systems for this compound is ongoing. One patent describes a multi-compartment ocular irrigation solution bag designed to deliver this compound and other beneficial compounds directly to the eye []. This innovative approach aims to enhance the stability and bioavailability of this compound, allowing for more effective treatment of ocular conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



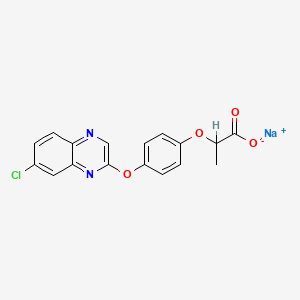


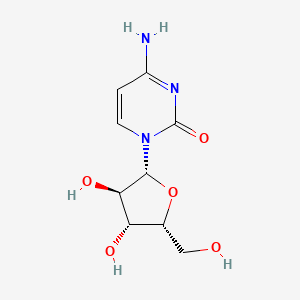
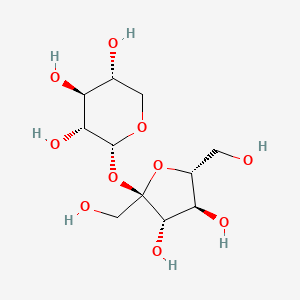
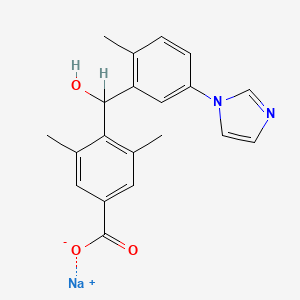
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)
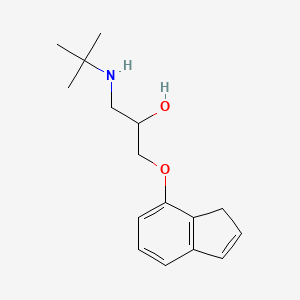
![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
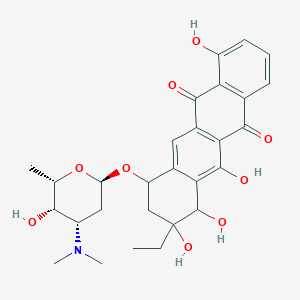
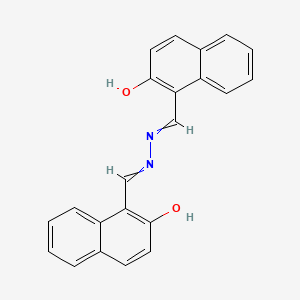

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)